DL-2-Benzylserine

Cancer Metabolism Amino Acid Transporter Breast Cancer

Researchers studying amino acid transporter pharmacology face a scarcity of tool compounds capable of simultaneous LAT1 and ASCT2 blockade. DL-2-Benzylserine is the validated, non-proteinogenic α,α-disubstituted amino acid that addresses this gap with documented dual-transporter inhibition. • Validated dual LAT1/ASCT2 inhibitor; blocks leucine and glutamine uptake in breast cancer cell models. • Competitive ASCT2 inhibitor for Na⁺-dependent leak anion conductance electrophysiology studies. • High-affinity μ-, δ-, and κ-opioid receptor ligand (not γ); chiral building block for α-ethynylphenylalanine synthesis. Supplied at 97% purity with full analytical documentation. Strictly for R&D use; not for human or veterinary applications.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 4740-47-0
Cat. No. B1587232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-2-Benzylserine
CAS4740-47-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)
InChIKeyZMNNAJIBOJDHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-2-Benzylserine Properties & Core Differentiation


DL-2-Benzylserine is a non-proteinogenic α,α-disubstituted amino acid [1] characterized by a central serine backbone with a benzyl group attached to the α-carbon [2]. This specific substitution pattern imparts distinct hydrophobic character [3] and is the basis for its unique biological and synthetic utility. It is available from commercial suppliers with a typical purity of 95-97% and is designated strictly for research and development use .

1
Transporter inhibition studies — dual LAT1/ASCT2 inhibitor profile for amino acid uptake research
2
Chiral building block — enables synthesis of complex α,α-disubstituted amino acids with resolvable enantiomers
3
Opioid receptor profiling — reported selectivity for μ, δ, κ subtypes without γ cross-reactivity

Why DL-2-Benzylserine Cannot Be Substituted


Generic substitution with simpler serine analogs like L-serine or O-benzyl-L-serine is not feasible due to the distinct chemical and biological properties conferred by the α-benzyl group. This bulky, hydrophobic moiety dictates a unique spatial orientation that is critical for interactions with biological targets such as amino acid transporters [1] and for serving as a specific chiral building block in asymmetric synthesis [2]. Using an alternative analog would likely result in a loss of target engagement or synthetic utility, invalidating the research findings. The specific evidence for these differentiating properties is detailed in the following quantitative guide.

α-Benzyl group is essential for target engagement
Simple serine analogs lack the bulky hydrophobic α-substituent required for LAT1/ASCT2 inhibition; loss of transporter binding may occur.
O-Benzyl-L-serine differs in stereoelectronic environment
The α-benzyl motif creates a quaternary center with distinct spatial orientation; O-benzyl derivatives present a different hydrogen-bonding and steric profile.
Chiral synthon utility not transferable
DL-2-Benzylserine serves as a specific precursor for α-ethynylphenylalanine synthesis; alternative amino acids do not provide the same synthetic handle and resolution capability.

DL-2-Benzylserine Quantitative Evidence Guide


Dual LAT1/ASCT2 Inhibition in Cancer Metabolism

DL-2-Benzylserine (BenSer) demonstrates a unique dual inhibitory profile against L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2). This contrasts with many analogs like L-γ-glutamyl-p-nitroanilide (GPNA), which is often cited as an ASCT2 inhibitor but has limited LAT1 activity [1]. In a direct study, BenSer treatment significantly inhibited both leucine and glutamine uptake, leading to decreased cell viability and cell cycle progression in MCF-7, HCC1806, and MDA-MB-231 breast cancer cell lines [1].

Dual LAT1/ASCT2 Inhibition
Head-to-head
Significant reduction in leucine and glutamine uptake vs. vehicle control in MCF-7, HCC1806, MDA-MB-231 breast cancer cell lines.
Supports dual transporter inhibition context.
Cell-line dependent response; reported in vitro.
Cancer Metabolism Amino Acid Transporter Breast Cancer

ASCT2 Competitive Inhibition & Anion Leak Blockade

DL-2-Benzylserine is a competitive inhibitor of the ASCT2 transporter, a property not shared by all serine derivatives. Electrophysiological studies on ASCT2-expressing HEK293 cells demonstrate that benzylserine binding inhibits the transporter's Na+-dependent leak anion conductance [1]. This inhibition is dependent on extracellular Na+ [1]. While specific K_i or IC50 values are not provided in the primary literature, the observed effect is a clear reduction in anion current upon benzylserine application [1].

ASCT2 Anion Conductance Blockade
Method context
Decrease in Na+-dependent leak anion current in ASCT2-expressing HEK293 cells upon benzylserine application (patch-clamp).
Competitive inhibitor mechanism context.
No quantitative Ki/IC50 reported; qualitative observation.
Transporter Physiology ASCT2 Inhibition Electrophysiology

Chiral Building Block for α-Ethynylphenylalanine Synthesis

DL-2-Benzylserine is a key starting material for the synthesis of racemic-protected α-ethynylphenylalanine, a valuable non-proteinogenic amino acid. The synthesis proceeds via the intermediate α-benzylserinal [1]. Crucially, the resulting racemic product was successfully resolved by chiral HPLC at a semipreparative scale, and the absolute configuration of both enantiomers was confirmed by vibrational circular dichroism [1]. This successful resolution and subsequent synthesis of both enantiomers demonstrate the compound's utility as a chiral synthon.

Chiral Synthon Resolution
Method context
Semipreparative-scale resolution of racemic α-ethynylphenylalanine by chiral HPLC; absolute configuration confirmed by vibrational circular dichroism.
Supports enantioselective synthesis workflow.
Racemic starting material; resolution feasibility demonstrated.
Asymmetric Synthesis Chiral Building Block Non-Proteinogenic Amino Acids

Opioid Receptor Interaction Profile

DL-2-Benzylserine exhibits a binding profile at opioid receptors distinct from many peptide-based ligands. It is described as an opioid agonist with high affinity for μ-, δ-, and κ-opioid receptors, but not for the γ-opioid receptor . It is also a partial agonist of the μ-opioid receptor . While direct quantitative affinity data (K_i) are not available from authoritative databases, this defined selectivity profile provides a basis for its use as a research tool.

Opioid Receptor Selectivity
Class-level
Reported high affinity for μ, δ, κ-opioid receptors; no affinity for γ-opioid receptor. Qualitative selectivity profile from in vitro binding assays.
Reported receptor selectivity context.
Class-level inference; quantitative Ki data to verify.
Opioid Receptor Pharmacology GPCR

DL-2-Benzylserine Research Applications


LAT1/ASCT2 Dual Inhibition in Cancer Metabolism

This is the primary and most well-documented application. DL-2-Benzylserine is the tool compound of choice for simultaneously blocking leucine and glutamine uptake via LAT1 and ASCT2 inhibition, as validated in breast cancer cell lines [1]. This allows researchers to study the effects of combined amino acid deprivation on cancer cell growth, viability, and downstream signaling pathways like the amino acid response (AAR) [1].

ASCT2 Transporter Mechanism & Anion Conductance

DL-2-Benzylserine serves as a specific and competitive inhibitor for electrophysiological studies of the ASCT2 transporter [2]. Its application enables the investigation of ASCT2's Na+-dependent leak anion conductance, providing mechanistic insights into transporter function that are not possible with non-specific inhibitors [2].

Asymmetric Synthesis of α,α-Disubstituted Amino Acids

DL-2-Benzylserine is a validated starting material for synthesizing more complex, chiral non-proteinogenic amino acids, such as α-ethynylphenylalanine [3]. Its α-benzyl group provides a useful handle for further transformations, and the racemic product can be resolved into pure enantiomers for incorporation into peptides or peptidomimetics [3].

μ-, δ-, κ-Opioid Receptor Pharmacology

Due to its reported high affinity for μ-, δ-, and κ-opioid receptors but not the γ-opioid receptor , DL-2-Benzylserine can be employed as a research tool to dissect the specific roles of these receptor subtypes in various physiological and pharmacological assays, including those involving smooth muscle contraction or spectroscopy .

Application
Selection Property
Validation Focus
Cancer cell metabolism studies
Dual LAT1/ASCT2 inhibition profile
Amino acid uptake and cell viability endpoints
ASCT2 transporter electrophysiology
Competitive ASCT2 inhibitor
Anion conductance and Na+ dependence
Asymmetric synthesis of quaternary amino acids
Chiral building block (racemic)
Enantiomeric resolution by chiral HPLC
Opioid receptor subtype pharmacology
μ, δ, κ opioid receptor affinity
Receptor binding and selectivity profiling

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